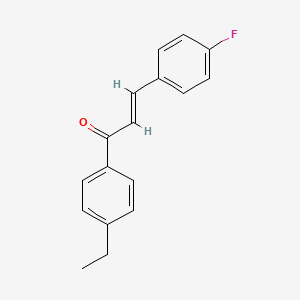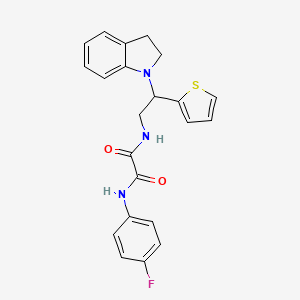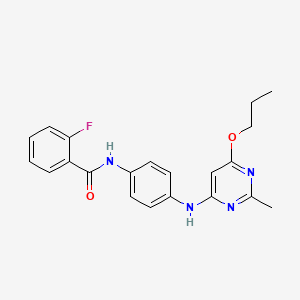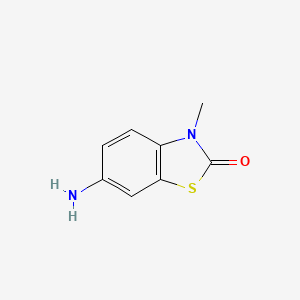
(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H15FO. It has an average mass of 254.299 Da and a monoisotopic mass of 254.110687 Da .
Synthesis Analysis
The compound can be synthesized by a Claisen–Schmidt condensation with 4-fluorobenzaldehyde and 4-ethoxyacetophenone .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The compound is a heavily -conjugated structure that is nearly planar . The angles involving the aromatic rings are nearly identical with little bend .Physical And Chemical Properties Analysis
Several mechanical properties of prop-2-en-1-one based compounds have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Applications De Recherche Scientifique
Molecular Structure and Synthesis
Research has shown that compounds similar to "(2E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one" exhibit planar structures where phenyl groups and the prop-2-en-1-one linkage tend to be coplanar, facilitating intermolecular interactions such as hydrogen bonding. These interactions contribute to the stability of the crystal packing and are essential for the synthesis and crystallization processes. For instance, Butcher et al. (2007) and Salian et al. (2018) discussed the crystal packing stabilized by intermolecular interactions in related compounds, which is crucial for understanding their chemical behavior and potential applications in materials science (Butcher et al., 2007) (Salian et al., 2018).
Crystal Growth and Characterization
The growth and characterization of single crystals of compounds similar to "this compound" have been extensively studied. These studies provide insights into their optical properties, which are significant for applications in nonlinear optics and materials science. For example, Meenatchi et al. (2015) explored the crystal growth, structure, and optical properties, revealing valuable information about the band gap energy and molecular hyperpolarizability, which are critical for understanding the material's potential in optical applications (Meenatchi et al., 2015).
Nonlinear Optical (NLO) Properties
The NLO properties of compounds structurally related to "this compound" have been a subject of interest due to their potential in developing new NLO materials. These properties are critical for applications in laser technology, telecommunications, and information processing. Research by Shruthi et al. (2017) on a novel organic NLO material provides an example of how the synthesis and structural characterization contribute to understanding the NLO efficiency, which is fundamental for the development of advanced optical materials (Shruthi et al., 2017).
Propriétés
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWMTYNPYVGSAJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2778255.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2778257.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2778261.png)


![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/no-structure.png)


![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2778272.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2778275.png)
